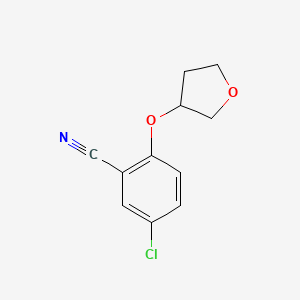
6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Übersicht
Beschreibung
6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is an organic compound with a molecular formula of C10H10N2OS. It is a derivative of the heterocyclic compound pyrimidine, which is found in many natural and synthetic compounds. Pyrimidine is an important building block of many biomolecules, such as DNA, RNA, and proteins. 6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been studied for its potential applications in medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research into dihydropyrimidine derivatives, including compounds similar to "6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one," has shown a broad range of biological activities. These compounds have been synthesized and tested for various activities, such as antihypertensive, anti-ulcer, anti-inflammatory, analgesic, antimicrobial, and antitumor properties.
Antihypertensive and Anti-ulcer Activities : Studies have synthesized various dihydropyrimidine derivatives to explore their potential in treating conditions like hypertension and ulcers. These compounds have shown promising results in preclinical evaluations, demonstrating the significant potential of dihydropyrimidine derivatives in medicinal chemistry (Rana et al., 2004); (Rana et al., 2011).
Analgesic, Anti-inflammatory, and Local Anesthetic Activities : The synthesis of dihydropyrimidine derivatives has been aimed at evaluating their pharmacological profile, especially their local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities. These studies have highlighted the influence of thiosubstitution on the pharmacological activities of these compounds, suggesting that such modifications can enhance the activity or introduce new therapeutic properties (Ranise et al., 1997).
Antimicrobial and Antitumor Activities : Dihydropyrimidine derivatives have also been explored for their antimicrobial and antitumor activities. These studies have involved the synthesis of novel compounds and the evaluation of their biological activities against various pathogens and cancer cell lines, demonstrating the versatility of dihydropyrimidine derivatives in developing new therapeutic agents (Gomha et al., 2018); (Hafez et al., 2017).
Structural and Spectroscopic Analysis
The structural and spectroscopic analyses of dihydropyrimidine derivatives provide insights into their chemical properties and potential interactions with biological targets. Studies involving X-ray crystallography, NMR, and FT-IR spectroscopy have elucidated the molecular structures of these compounds, aiding in the understanding of their biological activities and paving the way for the design of more effective therapeutic agents.
- Crystal Structure and Spectroscopic Characterization : The crystal structure and spectroscopic analysis of dihydropyrimidine derivatives have been extensively studied, providing valuable information on their molecular geometry, vibrational frequencies, and electronic properties. These studies contribute to the fundamental understanding of the chemical and physical properties of dihydropyrimidine derivatives, facilitating their application in various scientific research areas (Pekparlak et al., 2018).
Eigenschaften
IUPAC Name |
6-(4-ethylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-8-3-5-9(6-4-8)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJMKYBSFNQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide](/img/structure/B1454411.png)

![1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1454416.png)

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1454418.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B1454419.png)




![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)


